molecular formula C19H19N3O2S2 B12138065 N-(3-methoxyphenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide

N-(3-methoxyphenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide

Cat. No.: B12138065
M. Wt: 385.5 g/mol
InChI Key: AGFQJOUMMJBJEX-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the thiophene ring: This step may involve a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction.

    Final acylation step: The acetamide group is introduced through an acylation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound’s unique structure suggests potential therapeutic applications, such as anticancer, antiviral, or antimicrobial agents.

    Industry: It may be used in the development of new materials, such as polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-2-(2-methylthiophen-4-ylthio)acetamide
  • N-(3-methoxyphenyl)-2-(2-methylpyrimidino[4,5-b]thiophen-4-ylthio)acetamide
  • N-(3-methoxyphenyl)-2-(2-methylcyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio)acetamide

Uniqueness

N-(3-methoxyphenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide stands out due to its unique combination of structural features, including the presence of multiple heterocyclic rings and functional groups. This complexity may confer unique properties, such as enhanced bioactivity, stability, or specificity for certain molecular targets.

Properties

Molecular Formula

C19H19N3O2S2

Molecular Weight

385.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H19N3O2S2/c1-11-20-18(17-14-7-4-8-15(14)26-19(17)21-11)25-10-16(23)22-12-5-3-6-13(9-12)24-2/h3,5-6,9H,4,7-8,10H2,1-2H3,(H,22,23)

InChI Key

AGFQJOUMMJBJEX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

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